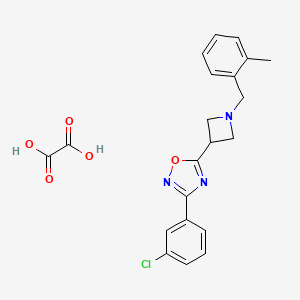

![molecular formula C21H22N2O4 B2931645 2-cyano-3-(furan-2-yl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}prop-2-enamide CAS No. 1424622-32-1](/img/structure/B2931645.png)

2-cyano-3-(furan-2-yl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

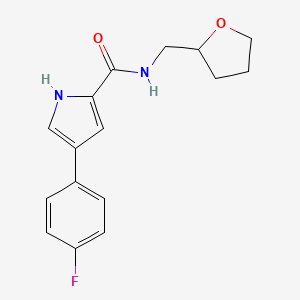

The compound “2-cyano-3-(furan-2-yl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}prop-2-enamide” is an organic compound containing several functional groups, including a cyano group (-CN), a furan ring, a methoxyphenyl group, and an amide group. These functional groups could potentially give the compound various chemical properties and reactivities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, a five-membered aromatic ring, could impart some degree of planarity to the molecule. The cyano group, being a linear group, might add some degree of polarity to the molecule .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the cyano group is susceptible to hydrolysis, reduction, and other reactions. The furan ring, being aromatic, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar cyano group and the aromatic furan ring could affect the compound’s solubility, boiling point, melting point, and other properties .Scientific Research Applications

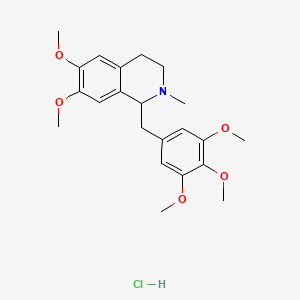

Mechanofluorochromic Properties

The study of structurally simple 3-aryl-2-cyano acrylamide derivatives, including those related to the specified compound, shows how different optical properties arise due to distinct stacking modes. These derivatives exhibit varying luminescence behaviors, indicating their potential applications in designing materials with specific optical properties (Qing‐bao Song et al., 2015).

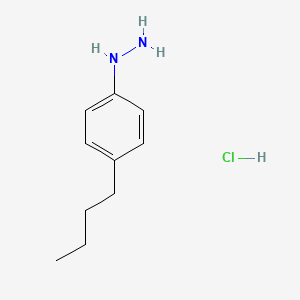

Antiprotozoal Agents

Derivatives of the specified compound, particularly those involving furan and imidazo[1,2-a]pyridine structures, have been synthesized and evaluated for their antiprotozoal activities. These studies highlight the potential of such derivatives as therapeutic agents against diseases caused by protozoal infections (M. Ismail et al., 2004).

Enantioselective Synthesis and Biotransformation

Research demonstrates the enantioselective synthesis of related compounds using marine and terrestrial fungi, pointing towards green chemistry approaches for obtaining specific enantiomers of interest. This underscores the compound's utility in exploring environmentally friendly synthesis methods and the importance of chirality in chemical research (D. E. Jimenez et al., 2019).

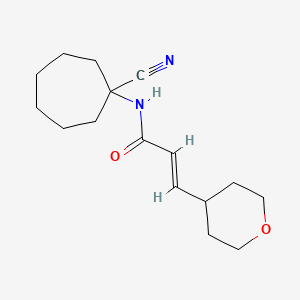

Microglia Imaging in Neuroinflammation

A derivative of the specified compound, tagged with a positron-emitting isotope, has been developed for PET imaging of microglia by targeting the CSF1R receptor. This application is crucial for understanding neuroinflammation's role in various neuropsychiatric disorders and could aid in the development and monitoring of therapeutic interventions (A. Horti et al., 2019).

Photorearrangements to Synthesize Naphthalenes

The base-induced photorearrangement of 3-styrylfurans, related to the compound of interest, to 2-methylnaphthalenes presents a novel method for synthesizing unsymmetrical naphthalenes. This chemical transformation has implications for developing organic synthesis methods and exploring reaction mechanisms (J. Ho et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-25-19-7-3-2-6-18(19)21(8-11-26-12-9-21)15-23-20(24)16(14-22)13-17-5-4-10-27-17/h2-7,10,13H,8-9,11-12,15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXATLIUDQERCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=CC3=CC=CO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2931565.png)

![11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2931572.png)

![2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2931573.png)

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)

![8-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2931585.png)